

# Fleroxacin tissue penetration vs other quinolones

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Fleroxacin

CAS No.: 79660-72-3

Cat. No.: S528064

[Get Quote](#)

## Comprehensive Profile of Fleroxacin

**Fleroxacin** is a trifluorinated fluoroquinolone antibiotic with bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism involves inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, transcription, and repair [1].

The table below summarizes its core pharmacokinetic and antimicrobial properties:

| Property                    | Description                                                                      |
|-----------------------------|----------------------------------------------------------------------------------|
| Molecular Formula           | C <sub>17</sub> H <sub>18</sub> F <sub>3</sub> N <sub>3</sub> O <sub>3</sub> [1] |
| Mechanism of Action         | Inhibition of bacterial DNA gyrase & topoisomerase IV [1]                        |
| Key Pharmacokinetic Feature | Long elimination half-life (9-12 hours) [1]                                      |
| Dosing Regimen              | Once daily [1]                                                                   |
| Spectrum of Activity        | Broad spectrum vs. Gram-negative & some Gram-positive bacteria [1]               |

## Quantitative Tissue Penetration of Fleroxacin

**Fleroxacin** penetrates widely into body tissues and fluids after oral administration. Research indicates that concentrations in most tissues are similar to or exceed those in plasma, surpassing the typical susceptibility breakpoint for many bacteria [2] [3].

| Tissue or Fluid             | Penetration Ratio (Tissue/Plasma) | Notes / Key Findings                                                    |
|-----------------------------|-----------------------------------|-------------------------------------------------------------------------|
| Plasma                      | (Reference)                       | Peak: 5-7 mg/L (after 400mg dose); Trough: ~1 mg/L (24h post-dose) [2]. |
| Lung                        | 1.6 - 2.7 [3]                     | Favorably high penetration.                                             |
| Bronchial Mucosa            | 2 - 3 [2]                         | Favorably high penetration.                                             |
| Muscle                      | 1.9 - 2.1 [3]                     | Favorably high penetration.                                             |
| Gynaecological Tissues      | 1.1 - 1.9 [3]                     | Includes myometrium, fallopian tube, ovaries [2].                       |
| Bone                        | ~1.2 [3]                          | Concentration similar to plasma.                                        |
| Suction Blister Fluid (SBF) | 1.14 - 1.33 [4]                   | $AUC_{SBF}/AUC_{Plasma} >100\%$ .                                       |
| Seminal Fluid               | 2 - 3 [2]                         | Favorably high penetration.                                             |
| Sputum                      | ~1 [2]                            | Concentration similar to plasma.                                        |
| Fat                         | 0.05 - 0.5 [3]                    | Limited penetration (10-40% of plasma levels) [2].                      |

## Comparative Antibacterial Activity

When compared to other quinolones, **fleroxacin's** in vitro activity shows a distinct profile [5].

| Bacterial Species                               | Fleroxacin MIC <sub>90</sub> (µg/ml) | Comparison to Other Quinolones                                                                                               |
|-------------------------------------------------|--------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| <b>Most Enterobacteriaceae</b>                  | ≤ 0.25 [5]                           | 1- to 2-fold less active than <b>ciprofloxacin</b> ; at least as active as <b>ofloxacin</b> and <b>lomefloxacin</b> [5].     |
| <i>Citrobacter freundii</i>                     | 4 [5]                                | -                                                                                                                            |
| <i>Serratia marcescens</i>                      | 2 [5]                                | -                                                                                                                            |
| <i>Pseudomonas aeruginosa</i>                   | > 8 [5]                              | Activity similar to <b>ciprofloxacin</b> , <b>ofloxacin</b> , and <b>lomefloxacin</b> (all MIC <sub>90</sub> > 8 µg/ml) [5]. |
| <i>Acinetobacter</i> spp.                       | (Highly susceptible) [5]             | 1-fold less active than <b>lomefloxacin</b> [5].                                                                             |
| <i>Haemophilus influenzae</i>                   | (Highly susceptible) [5]             | At least 1-fold less active than <b>ciprofloxacin</b> or <b>ofloxacin</b> [5].                                               |
| <b>Methicillin-Susceptible S. aureus (MSSA)</b> | ≤ 1 [5]                              | Very susceptible [5].                                                                                                        |
| <b>Methicillin-Resistant S. aureus (MRSA)</b>   | > 8 [5]                              | Not susceptible [5].                                                                                                         |
| <i>Streptococcus pneumoniae</i>                 | (Resistant) [5]                      | Resistant along with <b>lomefloxacin</b> ; very susceptible to <b>ciprofloxacin</b> and <b>ofloxacin</b> [5].                |

## Experimental Methodologies for Tissue Distribution

The data on tissue penetration are derived from specific, rigorous experimental protocols.

### General Methodology for Human Tissue Penetration Studies

- **Study Design:** Open-label studies where healthy volunteers or patients scheduled for surgery receive a single or multiple oral doses of **fleroxacin** (e.g., 400 mg) [2] [3].

- **Sample Collection:** Blood plasma samples and tissue samples are collected at precisely timed intervals following drug administration. Tissues are obtained during surgical procedures, and any adhering blood or fluid is carefully removed [3].
- **Analytical Method:** Drug concentrations in plasma and tissue homogenates are determined using **High-Performance Liquid Chromatography (HPLC)**. A common method involves extraction with a mixture of **dichloromethane and isopropanol**, which typically yields a high recovery rate of over 85% [3].
- **Data Analysis:** Tissue-to-plasma concentration ratios are calculated. The decline in drug concentration over time in tissues is compared to that in plasma to determine if they are parallel [2].

#### Suction Blister Fluid Penetration Study

- **Model:** This method uses a non-invasive technique to study the penetration of drugs into extravascular, extracellular fluid. Suction blisters are induced on the volunteers' skin [4].
- **Procedure:** Volunteers receive single and multiple oral doses of **fleroxacin**. Plasma and blister fluid are sampled concurrently over time [4].
- **Analysis:** Concentrations are measured by HPLC. The key metric for penetration is the ratio of the **Area Under the concentration-time curve (AUC)** for blister fluid to the AUC for plasma [4].

## Immunomodulatory Effects and Visualization

Beyond direct antibacterial action, some fluoroquinolones exhibit immunomodulatory effects. These properties are linked to their chemical structure, particularly the presence of a **cyclopropyl group** [6]. The following diagram illustrates the proposed signaling pathways through which fluoroquinolones like **fleroxacin** may exert anti-inflammatory effects.

## Proposed Anti-inflammatory Pathways of Fluoroquinolones



[Click to download full resolution via product page](#)

The proposed molecular mechanisms include:

- **PDE Inhibition and cAMP Elevation:** **Fleroxacin** inhibits phosphodiesterase (PDE), leading to accumulated intracellular cAMP. This enhances Protein Kinase A (PKA) activity, which in turn inhibits the pro-inflammatory transcription factor **NF-κB** and activates **CREB**, resulting in reduced synthesis of cytokines and chemokines [6].
- **Inhibition of TLR and ERK Pathways:** **Fleroxacin** can also suppress the Toll-like Receptor (TLR) and Extracellular signal-Regulated Kinase (ERK) signaling pathways. This inhibition disrupts the activation of another key pro-inflammatory transcription factor, **AP-1**, further contributing to anti-inflammatory effects [6].

## Conclusion and Research Implications

In summary, the key differentiators of **fleroxacin** are:

- **Favorable Tissue Distribution:** It achieves concentrations at or above plasma levels in many clinically relevant tissues, including the respiratory tract, female reproductive organs, and muscle [2] [3].
- **Pharmacokinetic Advantage:** Its long elimination half-life (9-12 hours) supports a convenient once-daily dosing regimen [1].
- **Spectrum Considerations:** While highly active against many Gram-negative bacteria and some Staphylococci, it is less potent than ciprofloxacin against several species and is not suitable for infections caused by MRSA, Enterococci, or Streptococci pneumoniae [5].

For researchers, these properties make **fleroxacin** a compelling candidate for repurposing or designing new derivatives, particularly for soft tissue and respiratory infections where its tissue penetration and pharmacokinetics are advantageous.

## References

1. - Wikipedia Fleroxacin [en.wikipedia.org]
2. Penetration of fleroxacin into body tissues and fluids [pubmed.ncbi.nlm.nih.gov]
3. Penetration of fleroxacin into human and animal tissues [pubmed.ncbi.nlm.nih.gov]
4. Pharmacokinetics and tissue of penetration after single... fleroxacin [pmc.ncbi.nlm.nih.gov]
5. The comparative activity of fleroxacin, three other ... [pubmed.ncbi.nlm.nih.gov]
6. Immunomodulatory Effects of Fluoroquinolones in ... [mdpi.com]

To cite this document: Smolecule. [Fleroxacin tissue penetration vs other quinolones]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b528064#fleroxacin-tissue-penetration-vs-other-quinolones]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)